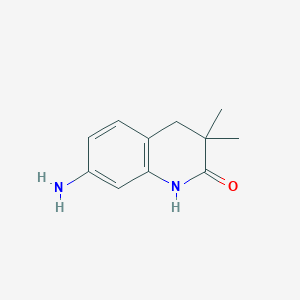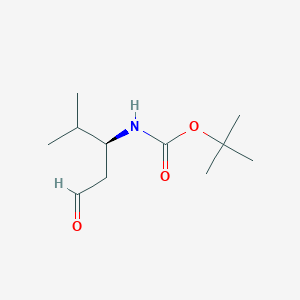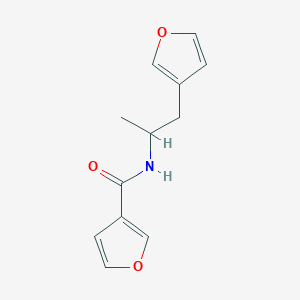
7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one” is a chemical compound with the empirical formula C9H10N2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one” can be represented by the SMILES stringNc1ccc2CCC(=O)Nc2c1 . The InChI key for this compound is KSQKSHQUEREEKM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one” is a solid substance . Its molecular weight is 162.19 .Scientific Research Applications
Synthesis of Fused Heterocycles
This compound is utilized in the synthesis of various fused heterocycles. These heterocycles are significant due to their unique biological activities. The synthetic approaches using 7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one lead to the creation of four-membered to seven-membered heterocycles .
Inhibition of α-Carbonic Anhydrases
It acts as an inhibitor for α-carbonic anhydrases without the hydrolysis of the lactam ring. This is particularly important because it offers a different mechanism of action compared to structurally similar compounds, which usually require hydrolysis for inhibition .
Mechanism of Action
Target of Action
The primary target of 7-Amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one is the cytosolic isoform hCA VII . This compound also interacts with transmembrane isoforms hCA IX, XII, and XIV . These targets play a crucial role in maintaining pH homeostasis in the body, contributing to various physiological processes.
Mode of Action
The compound interacts with its targets by inhibiting their activity . . The inhibition of these enzymes alters the balance of carbon dioxide and bicarbonate in cells, affecting various biochemical processes.
Biochemical Pathways
The inhibition of hCA enzymes by 7-Amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one affects the carbon dioxide and bicarbonate balance in cells . This can influence multiple biochemical pathways, particularly those involving the transport of carbon dioxide and bicarbonate. The downstream effects of this disruption can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of 7-Amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one’s action depend on the specific cellular context. By inhibiting hCA enzymes, it can disrupt pH homeostasis within cells, potentially affecting various cellular processes .
properties
IUPAC Name |
7-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-7-3-4-8(12)5-9(7)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOPFHQWDUUJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)N)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2928590.png)

![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2928595.png)
![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2928599.png)

![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)


![3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2928606.png)
![3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B2928607.png)
